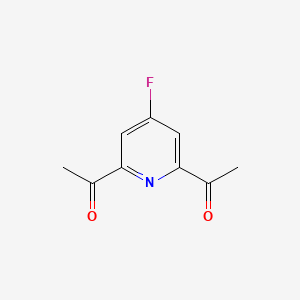

4-Fluoro-2,6-diacetylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

1-(6-acetyl-4-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H8FNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 |

InChI Key |

JBRROBFTEWDYJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Fluoro 2,6 Diacetylpyridine and Its Derivatives

Precursor Synthesis Approaches to 2,6-Diacetylpyridine (B75352) Analogues

The synthesis of the core 2,6-diacetylpyridine structure is the critical first stage. Various methods, ranging from classical, well-established routes to more modern approaches, have been developed to construct this key precursor.

Historically, the synthesis of 2,6-diacetylpyridine has been approached through several reliable methods. One of the most established routes begins with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid. wikipedia.org The dipicolinic acid is then converted to its diester, which undergoes a Claisen condensation with ethyl acetate in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield the target diketone. wikipedia.orggoogle.comgoogle.com

Another common strategy involves the use of 2,6-pyridinedicarbonitrile, which can be treated with a Grignard reagent such as methylmagnesium bromide to afford the diketone. wikipedia.org Additionally, 2,6-pyridinedicarboxamides can be reacted with methylmagnesium chloride to produce 2,6-diacetylpyridine in good yields. chemicalbook.comresearchgate.net A facile and efficient approach utilizes pyridine-2,6-dicarboxylic acid as the starting material, which is first esterified and then subjected to a Claisen condensation promoted by sodium metal, reportedly improving yields and simplifying procedures compared to the traditional sodium ethoxide method. researchgate.net

Table 1: Overview of Classical Synthetic Routes for 2,6-Diacetylpyridine

| Starting Material | Key Reagents | Reaction Type(s) | Key Features |

|---|

Modern organic synthesis seeks more efficient, milder, and higher-yielding reactions. In the context of 2,6-diacetylpyridine synthesis, novel methodologies have been explored. A one-pot synthesis has been developed where 2,6-pyridine dicarboxamides are reacted with MeMgCl in tetrahydrofuran (THF), providing the product in good yields (60-90%). researchgate.net Another innovative approach starts from 2,6-diethylpyridine, which is oxidized using a system of N-hydroxyphthalimide (NHPI) and tert-butyl nitrite under an oxygen atmosphere to yield 2,6-diacetylpyridine. chemicalbook.com The use of acetoxypyridines as acetylating agents for various substrates like alcohols and amines has also been reported, showcasing alternative strategies for introducing acetyl groups in pyridine (B92270) chemistry. scispace.com

Fluorination Strategies for the Pyridine Core

Introducing a fluorine atom onto the pyridine ring is a significant transformation that can alter the compound's electronic properties and biological activity. The placement of fluorine at the 4-position, in particular, requires specific synthetic strategies.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. youtube.com This reaction is particularly effective on electron-deficient rings like pyridine, especially when activating electron-withdrawing groups are present ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). mdpi.comnih.gov

To synthesize a 4-fluoro-substituted pyridine, a precursor such as 4-chloro-2,6-disubstituted pyridine would be treated with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). The electron-withdrawing nature of the acetyl groups (or their precursors, such as cyano groups) at the 2 and 6 positions would activate the 4-position towards nucleophilic attack by the fluoride ion. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion, before the leaving group is expelled to restore aromaticity. nih.gov The substitution of a nitro group at the target position with a fluoride anion is also a viable strategy. mdpi.comresearchgate.net The efficiency of SNAr reactions on halopyridines can be influenced by the solvent and the nature of the leaving group. sci-hub.se

Direct C-H fluorination represents a more atom-economical approach, avoiding the pre-installation of a leaving group. However, controlling the regioselectivity of such reactions on a pyridine ring can be challenging. researchgate.net Several reagents and methods have been developed for this purpose.

Silver(II) fluoride (AgF₂) has been shown to be an effective reagent for the site-selective fluorination of pyridines, although it typically shows a strong preference for fluorinating the C-H bond adjacent to the ring nitrogen (the 2-position). researchgate.netnih.gov Electrophilic fluorinating agents, such as Selectfluor®, are also commonly used. nih.gov These reagents can react with activated pyridine systems or their precursors, like 1,2-dihydropyridines, to install fluorine. nih.gov More recent and innovative strategies have emerged to achieve fluorination at positions that are traditionally difficult to access. These include methods that proceed through the temporary dearomatisation of the pyridine ring or the use of classic Zincke imine intermediates to direct the fluorination to the C3-position. uni-muenster.denih.gov

Table 2: Selected Reagents for Pyridine Fluorination

| Reagent(s) | Method Type | Typical Regioselectivity | Notes |

|---|---|---|---|

| CsF, KF | Nucleophilic Aromatic Substitution (SNAr) | Position of leaving group (e.g., 4-position) | Requires a suitable leaving group (Cl, Br, NO₂) and activating groups on the ring. mdpi.comresearchgate.net |

| Silver(II) Fluoride (AgF₂) | Direct C-H Fluorination | C2-position (adjacent to Nitrogen) | Occurs under mild conditions with high selectivity for the position alpha to the heteroatom. researchgate.netnih.gov |

| Selectfluor® | Electrophilic Fluorination | Varies with substrate | Often used on activated or modified pyridine rings like dihydropyridines. nih.govnih.gov |

Synthesis of 4-Fluoro-2,6-diacetylpyridine Schiff Base Derivatives

2,6-Diacetylpyridine and its analogues are highly valued as precursors for the synthesis of complex ligands, most notably through the formation of Schiff bases. wikipedia.orgguidechem.com The two ketone functionalities provide ideal handles for condensation reactions with primary amines.

The synthesis of Schiff base derivatives of this compound would follow this well-established chemistry. The reaction involves the condensation of the diketone with two equivalents of a primary amine or a related compound like a hydrazide. mdpi.comrsc.org The reaction is typically carried out in a suitable solvent, such as ethanol, and often requires the removal of the water formed during the reaction to drive the equilibrium towards the product. This can be achieved by methods like azeotropic distillation using a Dean-Stark apparatus or by the addition of molecular sieves. guidechem.com This reaction is versatile, allowing for the synthesis of a wide array of diiminopyridine (DIP) ligands by simply varying the primary amine used in the condensation. wikipedia.org These ligands are of significant interest in coordination chemistry.

Table 3: Examples of Schiff Base Formation from 2,6-Diacetylpyridine Precursors

| Precursor | Amine/Hydrazide Component | Resulting Product Type |

|---|---|---|

| 2,6-Diacetylpyridine | Substituted Anilines | Diiminopyridine (DIP) Ligands wikipedia.org |

| 2,6-Diacetylpyridine | N¹-(3-aminopropyl)propane-1,3-diamine | Macrocyclic Tetradentate Ligands (after hydrogenation) wikipedia.org |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyls (e.g., Acetylacetone, Benzil) | Macrocyclic Hydrazone Schiff Bases longdom.org |

| 2,6-Diacetylpyridine | Benzoyl hydrazide, Salicyloyl hydrazide | Bis-Schiff Bases for Metal Complexes rsc.org |

Condensation Reactions with Primary Amines and Hydrazines

The most direct method for derivatizing this compound involves the condensation of its carbonyl groups with primary amines or hydrazines. This reaction typically proceeds via nucleophilic attack of the amine/hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to yield a carbon-nitrogen double bond (C=N). The product of a reaction with a primary amine is a Schiff base (or imine), while reaction with a hydrazine yields a hydrazone.

The general reaction scheme involves either a mono-condensation or a di-condensation, depending on the stoichiometry of the reactants. The electron-withdrawing effect of the fluorine atom at the 4-position of the pyridine ring enhances the electrophilicity of the carbonyl carbons, facilitating these reactions.

Key Research Findings:

Formation of Bis-Schiff Bases: In the presence of at least two equivalents of a primary amine or hydrazine, this compound readily undergoes di-condensation to form the corresponding bis(imine) or bis(hydrazone). These symmetrical ligands are of significant interest in the formation of coordination polymers and metal complexes.

Stoichiometric Control: The ratio of the amine/hydrazine to the diacetylpyridine (B91181) precursor is the primary determinant of the final product. An excess of the nucleophile drives the reaction to completion, yielding the disubstituted product.

Hydrazone Derivatives: Reactions with hydrazide derivatives, such as anthraniloyl hydrazide or benzoyl hydrazide, have been shown to produce stable bis-Schiff base ligands with related compounds like 2,6-diacetylpyridine. These reactions form the basis for creating multidentate ligands capable of stabilizing metal ions in various coordination geometries.

| Reactant Type | Stoichiometry (Diacetylpyridine:Nucleophile) | General Product Structure | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | 1:1 | Mono-imine | Schiff Base |

| Primary Amine (R-NH₂) | 1:2+ | Bis-imine | Schiff Base |

| Hydrazine (R-NH-NH₂) | 1:1 | Mono-hydrazone | Hydrazone |

| Hydrazine (R-NH-NH₂) | 1:2+ | Bis-hydrazone | Hydrazone |

Chemo- and Regioselectivity Considerations in Derivative Formation

While this compound is a symmetrical molecule, achieving selective mono-condensation is a key synthetic challenge. The ability to react only one of the two identical acetyl groups allows for the creation of asymmetrical ligands, which can lead to coordination compounds with unique properties.

Regioselectivity: In the context of this symmetrical starting material, regioselectivity refers to the selective formation of the mono-substituted product over the di-substituted product.

Chemoselectivity: This term would apply if the reacting nucleophile had multiple reactive sites, and the reaction favored one over the other. In reactions with simple primary amines, the primary consideration is regioselectivity (mono- vs. di-substitution).

The primary strategy for achieving mono-substitution is the careful control of reaction stoichiometry. By using a 1:1 molar ratio of this compound to the amine or hydrazine, the formation of the mono-adduct can be favored. However, this often results in a mixture of the starting material, the desired mono-substituted product, and the di-substituted product, necessitating careful purification.

Studies on the non-fluorinated analog, 2,6-diacetylpyridine, have demonstrated that both mono- and bis-Schiff bases can be synthesized. The mono-Schiff bases are typically prepared by reacting the diketone with one equivalent of the corresponding hydrazide, leading to monoanionic ligands upon deprotonation. In contrast, the use of two equivalents of the hydrazide leads to the dianionic bis-Schiff base ligands. This principle is directly applicable to the 4-fluoro derivative, where the fluorine atom is expected to increase the reactivity of the carbonyls but not fundamentally alter the stoichiometric control over the reaction outcome.

Microwave-Assisted Synthetic Techniques for Ligand Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyridine-based ligands. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and cleaner reactions compared to conventional heating methods.

The synthesis of pyridine derivatives via condensation reactions is particularly amenable to microwave assistance. The rapid heating provided by microwaves can overcome the activation energy barrier for the dehydration step in imine/hydrazone formation more effectively than conventional oil baths or heating mantles.

Key Advantages of MAOS in Ligand Synthesis:

Rate Enhancement: Reactions that might take several hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.

Energy Efficiency: MAOS is considered a "green chemistry" technique due to its high heating efficiency and reduced reaction times, which translate to lower energy consumption.

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their environmental friendliness.

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine (B1217469) Synthesis | Conventional | 4 h | Moderate | |

| Hantzsch Dihydropyridine Synthesis | Microwave | 10 min | High | |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional (Sealed Tube) | > 20 min | Lower | |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 min | Up to 98% | |

| Formimidate Derivative Synthesis | Conventional | Not specified | 79-91% | |

| Formimidate Derivative Synthesis | Microwave | Not specified | 85-93% |

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data to generate a detailed article on the coordination chemistry of This compound that adheres to the specific and detailed outline provided.

Searches for this specific compound did not yield adequate information regarding its derived ligand systems, including N,O-donor systems or multidentate architectures. Furthermore, there is a lack of published research on its specific complexation behavior with first-row, second-row, and third-row transition metals, or with lanthanoid ions.

The available scientific literature focuses predominantly on the coordination chemistry of the parent compound, 2,6-diacetylpyridine, and other derivatives, such as 4-Trifluoromethyl-2,6-diacetylpyridine. However, per the strict instructions to focus solely on this compound, this information on related compounds cannot be used.

Therefore, it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the requested outline for the specified chemical compound.

Coordination Chemistry of 4 Fluoro 2,6 Diacetylpyridine and Its Ligand Systems

Influence of Fluorine Substitution on Coordination Properties

The introduction of a fluorine atom at the 4-position of the 2,6-diacetylpyridine (B75352) backbone exerts a notable influence on the coordination properties of the resulting ligand systems. These effects are primarily twofold, stemming from the unique electronic and steric characteristics of fluorine.

Electronic Effects on Donor Atom Basicity and Lewis Acidity

The high electronegativity of the fluorine atom significantly impacts the electronic environment of the entire pyridine (B92270) ring. This influence is primarily transmitted through inductive effects, which alter the basicity of the donor atoms and, consequently, the Lewis acidity of the resulting metal complexes.

The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen atom. This decrease in electron density leads to a lower basicity of the pyridine nitrogen compared to its non-fluorinated analogue. nih.gov Consequently, the coordination bond between the pyridine nitrogen and a metal center may be weakened. Similarly, the acetyl groups at the 2- and 6-positions, which are also involved in coordination, experience a reduction in their donor strength. This electronic perturbation can influence the stability and formation constants of the resulting metal complexes.

The modification of the ligand's electronic properties directly translates to the Lewis acidity of the metal center in a coordination complex. A less basic ligand will generally result in a more Lewis acidic metal center. nih.gov This is because the reduced electron-donating capacity of the fluorinated ligand leads to a greater residual positive charge on the metal ion. The enhanced Lewis acidity of the metal center can, in turn, affect its catalytic activity and its interaction with other substrates or co-ligands. researchgate.net Computational studies on related fluorinated pyridine systems have shown that the degree of fluorination can significantly influence pKa values due to these inductive effects. nih.gov

Below is a table summarizing the expected electronic effects of 4-fluoro substitution on the coordination properties of 2,6-diacetylpyridine.

| Property | Effect of 4-Fluoro Substitution | Rationale |

| Pyridine Nitrogen Basicity | Decrease | Inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom. nih.gov |

| Acetyl Oxygen Basicity | Decrease | Inductive effect of fluorine is transmitted through the pyridine ring, reducing the donor strength of the acetyl groups. |

| Metal Center Lewis Acidity | Increase | Reduced electron donation from the ligand to the metal center increases its effective positive charge. nih.gov |

| Metal-Ligand Bond Strength | Potential Decrease | A decrease in ligand basicity can lead to weaker coordination bonds. |

| Complex Stability | May be altered | Changes in bond strengths and electronic interactions can influence the overall thermodynamic stability of the complex. |

Steric Implications of Fluorine at the 4-Position

In contrast to its significant electronic influence, the steric impact of a fluorine atom at the 4-position of the pyridine ring is generally considered to be minimal. Fluorine has a relatively small van der Waals radius (approximately 1.47 Å), which is only slightly larger than that of hydrogen (approximately 1.20 Å).

Due to its location on the pyridine ring, distal to the coordinating nitrogen and acetyl groups, the 4-fluoro substituent does not impose significant steric hindrance around the metal center. nih.gov This allows for the formation of coordination complexes without the steric crowding that can be introduced by bulkier substituents. The lack of significant steric bulk means that the coordination number and geometry of the resulting metal complexes are more likely to be dictated by the electronic preferences of the metal ion and the ligand bite angle, rather than by steric repulsion from the 4-substituent.

The table below provides a qualitative assessment of the steric implications of the 4-fluoro substituent.

| Feature | Implication of 4-Fluoro Substitution | Rationale |

| Steric Hindrance around Metal Center | Minimal | The small size of the fluorine atom and its position away from the coordination sites result in negligible steric bulk. nih.gov |

| Influence on Coordination Number | Negligible | The lack of steric hindrance allows for a wide range of coordination numbers to be adopted by the metal center. |

| Effect on Ligand Conformation | Minor | The small size of fluorine is unlikely to significantly restrict the rotation of the acetyl groups. |

Structural Aspects of Coordination Compounds

The structural characteristics of coordination compounds derived from 4-fluoro-2,6-diacetylpyridine and its ligand systems are governed by a combination of factors, including the coordination preferences of the metal ion, the electronic and steric properties of the ligand, and non-covalent intermolecular interactions.

Crystal Engineering and Supramolecular Assembly in Metal-Ligand Systems

The presence of a fluorine atom on the ligand framework can play a significant role in the crystal engineering and supramolecular assembly of the resulting metal-ligand systems. Fluorine is known to participate in a variety of non-covalent interactions, such as hydrogen bonding (C–H···F), halogen bonding (X···F), and π-stacking interactions involving fluorinated rings. chemrxiv.orgnih.gov These interactions can direct the packing of molecules in the solid state, leading to the formation of specific and often predictable supramolecular architectures.

In the context of this compound complexes, the fluorine atom can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring ligands or solvent molecules. Furthermore, the fluorinated pyridine ring can engage in offset perfluoroarene–arene π-stacking interactions, which are a common feature in the crystal structures of fluorinated aromatic compounds. researchgate.net The interplay of these weak interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. The ability to tune the degree of fluorination in related systems has been shown to be a viable strategy for controlling the self-assembly process and the resulting solid-state properties. chemrxiv.orgnih.gov

Geometrical Preferences and Distortions in Metal Coordination Polyhedra (e.g., Square Planar, Octahedral, Pentagonal Bipyramidal, Tetrahedral)

Ligands derived from 2,6-diacetylpyridine are known to form complexes with a variety of coordination geometries, largely dependent on the size and electronic configuration of the metal ion. wikipedia.org Common geometries include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.orgyoutube.com When the ligand system is pentadentate, as is often the case with Schiff base derivatives of 2,6-diacetylpyridine, geometries such as pentagonal bipyramidal are frequently observed. nih.govresearchgate.net

The introduction of a 4-fluoro substituent is not expected to fundamentally alter these geometrical preferences due to its minimal steric footprint. However, the electronic effects of the fluorine atom can lead to subtle distortions in the coordination polyhedra. For instance, the weakening of the metal-pyridine bond due to the reduced basicity of the nitrogen donor could result in a slight elongation of this bond compared to the metal-acetyl oxygen bonds. In octahedral complexes, this could lead to a tetragonal distortion. Similarly, in pentagonal bipyramidal complexes, the planarity of the equatorial plane and the linearity of the axial ligands may be perturbed. The precise nature of these distortions will also depend on the specific metal ion and any other ancillary ligands present in the coordination sphere.

The following table outlines the common coordination geometries observed for related 2,6-diacetylpyridine-based ligands and the potential influence of the 4-fluoro substituent.

| Coordination Number | Common Geometries | Potential Influence of 4-Fluoro Substituent |

| 4 | Tetrahedral, Square Planar wikipedia.org | Minor distortions in bond angles and lengths due to electronic effects. |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Possible elongation of the M-N(pyridine) bond. |

| 6 | Octahedral wikipedia.orglibretexts.orgnih.gov | Potential for tetragonal distortion. |

| 7 | Pentagonal Bipyramidal nih.govresearchgate.net | Possible puckering of the equatorial plane and deviation from linearity of axial ligands. |

Redox Non-Innocent Ligand Behavior in Metal Complexes

Ligands derived from 2,6-diacetylpyridine, particularly the diiminopyridine (DIP) ligands formed through Schiff base condensation, are well-known for their potential to act as redox non-innocent ligands. nih.gov A redox non-innocent ligand is one that can exist in multiple, stable oxidation states, and can actively participate in the redox chemistry of the metal complex. utupub.fi This means that oxidation or reduction of the complex may occur at the ligand rather than at the metal center.

Characterization Methodologies in Coordination Chemistry of 4 Fluoro 2,6 Diacetylpyridine

Spectroscopic Techniques

Spectroscopy is a cornerstone in the study of 4-Fluoro-2,6-diacetylpyridine and its coordination complexes, providing a wealth of information regarding their electronic and molecular structures.

NMR spectroscopy is an indispensable tool for characterizing the diamagnetic coordination complexes of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of various nuclei, detailed structural information can be ascertained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl groups. Upon coordination to a metal center, shifts in the positions of these signals are anticipated. The aromatic proton signals, in particular, are sensitive to changes in the electron density of the pyridine ring upon complexation, typically shifting downfield. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the ligand. The carbonyl carbon and the carbons of the pyridine ring are of particular interest. Coordination of the ligand to a metal ion through the nitrogen and oxygen atoms of the acetyl groups will cause a significant change in the chemical shifts of the adjacent carbon atoms. The carbonyl carbon signal, for instance, is expected to shift upon coordination, indicating the involvement of the acetyl groups in bonding.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a highly sensitive probe for studying this compound and its complexes. huji.ac.il The chemical shift of the fluorine atom is highly sensitive to its electronic environment. thermofisher.com Changes in the ¹⁹F chemical shift upon coordination can provide valuable information about the electronic effects of the metal center on the pyridine ring. Furthermore, coupling between the fluorine nucleus and nearby protons or carbons can aid in signal assignment and structural elucidation. nih.govnih.gov

| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |

| 2-Fluoropyridine | - | - | spectrabase.com |

| Fluorobenzene | - | - | thermofisher.com |

| 4-Fluorobenzyl bromide | - | - | thermofisher.com |

This table presents ¹⁹F NMR data for related fluorinated compounds to illustrate typical chemical shift ranges.

¹¹⁹Sn NMR Spectroscopy: In the case of organotin(IV) complexes derived from 2,6-diacetylpyridine (B75352) bis(2-hydroxybenzoylhydrazone), a related ligand system, ¹¹⁹Sn NMR spectroscopy has been employed to determine the coordination number of the tin atom in solution. The chemical shift values in ¹¹⁹Sn NMR are indicative of the geometry around the tin center. For instance, five-coordinate and six-coordinate tin complexes exhibit distinct chemical shift ranges.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for determining the coordination sites of a ligand upon complexation. researchgate.net In the case of this compound, the most informative regions of the IR spectrum are those corresponding to the C=O (carbonyl) and C=N/C=C (pyridine ring) stretching vibrations.

Upon coordination to a metal ion, the vibrational frequency of the C=O group is expected to decrease. This shift to lower wavenumber is a direct consequence of the coordination of the carbonyl oxygen to the metal center, which weakens the C=O bond. The magnitude of this shift can be correlated with the strength of the metal-oxygen bond.

Similarly, the vibrational modes of the pyridine ring are also affected by coordination. The C=N and C=C stretching frequencies within the pyridine ring are sensitive to the donation of electron density from the pyridine nitrogen to the metal ion. A shift in these bands to higher wavenumbers is often observed upon complexation, indicating an increase in the bond order within the ring. In some instances, the M-N and M-O stretching vibrations can be observed in the far-IR region, providing direct evidence of coordination. hawaii.edu

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Coordination |

| C=O (acetyl) | 1700-1680 | Decrease |

| C=N/C=C (pyridine ring) | 1600-1400 | Increase |

| M-N | 600-400 | - |

| M-O | 500-300 | - |

This table provides a general guide to the expected IR vibrational frequencies and their shifts upon coordination for this compound.

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for studying the formation and properties of transition metal complexes. illinois.edu The UV-Vis spectrum of this compound is expected to exhibit intense absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl groups.

Upon coordination to a transition metal ion, new absorption bands often appear in the visible region of the spectrum. fiveable.mehhrc.ac.in These bands are typically associated with d-d electronic transitions within the metal's d-orbitals. The energy and intensity of these transitions are dependent on the geometry of the complex and the nature of the metal-ligand bonding. egyankosh.ac.indalalinstitute.com In addition to d-d transitions, charge-transfer (CT) bands may also be observed. royalsocietypublishing.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, and they are generally much more intense than d-d transitions. The appearance and position of these bands can be used to study complex formation and to determine the electronic structure of the resulting coordination compound. researchgate.netresearchgate.netsielc.comacs.org

| Type of Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (ligand) | < 300 | > 10,000 |

| n → π* (ligand) | 300-400 | 100-1,000 |

| d-d (metal) | 400-800 | < 100 |

| Charge Transfer (CT) | 300-600 | > 1,000 |

This table provides a general overview of the types of electronic transitions observed in transition metal complexes of pyridine-based ligands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically used for studying systems with unpaired electrons, such as transition metal complexes with paramagnetic central ions (e.g., Cu(II), Co(II)). acs.org For such complexes of this compound, EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal ion. mdpi.comresearchgate.netresearchgate.netacs.orgosti.govnih.govrsc.org

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-values are indicative of the electronic environment of the unpaired electron and can provide insights into the geometry of the complex. nih.govrsc.org For example, the g-values for a copper(II) complex can help distinguish between a square planar, tetrahedral, or octahedral coordination geometry.

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand (e.g., ¹⁴N of the pyridine ring). The analysis of the hyperfine coupling pattern can provide information about the delocalization of the unpaired electron onto the ligand, thus giving insight into the covalency of the metal-ligand bonds.

| Metal Ion | Typical Geometry | Expected EPR Signal | Key Information from EPR |

| Cu(II) | Square Planar / Octahedral | Anisotropic | g-values, Cu and N hyperfine coupling |

| Co(II) (high spin) | Octahedral / Tetrahedral | Broad, complex | g-values, Co hyperfine coupling |

This table summarizes the application of EPR spectroscopy to common paramagnetic metal complexes with nitrogen-donor ligands.

Diffraction and Imaging Techniques

While spectroscopic methods provide valuable information about the electronic and local structure of molecules, diffraction techniques offer a precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and supramolecular structure of crystalline compounds. researchgate.netacs.orgrsc.orgnih.govrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound complex, a detailed three-dimensional map of the electron density can be generated. This allows for the precise determination of:

Bond lengths and angles: Providing direct evidence of the coordination of the ligand to the metal center and the geometry of the coordination sphere.

Conformation of the ligand: Determining the spatial arrangement of the acetyl groups and the planarity of the pyridine ring.

Supramolecular interactions: Revealing how the individual complex molecules pack in the crystal lattice and identifying intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding.

For instance, in related metal complexes of 2,6-diacetylpyridine derivatives, X-ray diffraction has been used to confirm the pentadentate coordination of the ligand and to elucidate the intricate hydrogen-bonding networks that lead to the formation of extended supramolecular architectures.

| Structural Parameter | Information Obtained |

| Metal-Ligand Bond Lengths | Strength of the coordination bonds |

| Bond Angles around Metal | Coordination geometry |

| Torsion Angles of Ligand | Conformation of the molecule |

| Intermolecular Distances | Supramolecular packing and interactions |

This table highlights the key structural information that can be obtained from single-crystal X-ray diffraction analysis.

Lack of Available Research Data for this compound Coordination Complexes

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant absence of published research specifically detailing the coordination chemistry of this compound. Consequently, it is not possible to generate an article that adheres to the requested outline focusing on the characterization methodologies for coordination compounds of this specific ligand.

The instructions required a detailed analysis based on experimental data for the following sections:

Magnetic Susceptibility Measurements for Electronic Structure Determination

The performed searches did not yield any specific studies presenting PXRD patterns, mass spectrometry data, elemental analysis results, or magnetic susceptibility measurements for coordination complexes synthesized with this compound.

While extensive research is available for the closely related, unsubstituted 2,6-diacetylpyridine and its various Schiff base derivatives (such as hydrazones), as well as for other halogenated analogues like 4-Chloro-2,6-diacetylpyridine , presenting this information would directly contravene the explicit instruction to focus solely on the 4-fluoro compound.

Therefore, due to the lack of requisite scientific data in the public domain for this compound, the generation of the requested article with scientifically accurate, detailed research findings and data tables is not feasible at this time.

Theoretical and Computational Chemistry Studies on 4 Fluoro 2,6 Diacetylpyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. For 4-Fluoro-2,6-diacetylpyridine and its derivatives, DFT is employed to determine optimized geometries, electronic structures, and various spectroscopic parameters. nih.govresearchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. nih.govresearchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the fluorine substituent is expected to influence the electronic properties. DFT calculations can quantify this effect. The electron-withdrawing nature of fluorine likely lowers the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.55 |

| Chemical Potential (μ) | -4.70 |

| Global Electrophilicity (ω) | 4.33 |

Note: These values are illustrative and would be obtained from specific DFT calculations.

From these fundamental parameters, various reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior. researchgate.net

When this compound acts as a ligand to form complexes with transition metals, the spin state of the metal ion becomes a critical property, influencing the complex's magnetic and reactive behavior. nih.govresearchgate.net DFT calculations are instrumental in predicting the relative stabilities of different spin states (e.g., high-spin vs. low-spin). rsc.org The choice of the functional is crucial for obtaining accurate spin-state energetics. researchgate.net

For instance, in an octahedral Fe(II) complex with a modified this compound ligand, the energy difference between the high-spin (quintet) and low-spin (singlet) states can be calculated. The geometry of the coordination sphere is highly dependent on the spin state, with longer metal-ligand bond lengths typically observed for high-spin complexes. mdpi.com

Table 2: Illustrative DFT Calculated Properties for a Hypothetical [Fe(4-F-diacetylpyridine-L)₂]²⁺ Complex

| Property | High-Spin State | Low-Spin State |

| Relative Energy (kcal/mol) | 0.0 | +4.5 |

| Average Fe-N bond length (Å) | 2.18 | 2.01 |

| Magnetic Moment (μB) | ~4.9 | 0.0 |

Note: 'L' represents a generic axial ligand. The values are representative examples.

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can be compared with experimental data to confirm molecular structures. nih.govnih.gov

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). uta.eduscielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. For this compound, the main absorptions are expected to be π → π* and n → π* transitions. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR (C-F) | ~165 ppm |

| ¹H NMR (pyridine) | ~7.8-8.2 ppm |

| UV-Vis λmax (π → π) | ~275 nm |

| UV-Vis λmax (n → π) | ~340 nm |

Note: These are typical ranges and would be refined by specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and ligand dynamics. nih.govnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and the pathways between them.

For this compound, MD simulations can reveal the rotational dynamics of the acetyl groups and the flexibility of the pyridine (B92270) ring. In the context of a metal complex, MD can be used to study the dynamics of the ligand coordinated to the metal center and the interactions with surrounding solvent molecules.

Molecular Docking Studies (Focused on Ligand-Protein Interactions from a Structural and Design Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This is particularly useful in drug design for predicting the binding mode of a ligand to a protein's active site. rjptonline.orgresearchgate.net

Derivatives of this compound could be investigated as potential enzyme inhibitors. Molecular docking studies would involve placing the ligand into the binding site of a target protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. nih.gov The results from docking can guide the design of more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative against a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78, GLU95, PHE150 |

| Types of Interactions | Hydrogen bond with LYS78, π-π stacking with PHE150 |

Note: These results are illustrative of a typical docking study output.

Thermodynamic and Kinetic Parameter Calculations for Complex Formation and Stability

Computational methods can be used to calculate the thermodynamic and kinetic parameters associated with the formation of metal complexes of this compound. tubitak.gov.tr Thermodynamic parameters such as the Gibbs free energy of formation (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to assess the stability of the complex. mdpi.com

Kinetic parameters, such as the activation energy for ligand exchange reactions, can be determined by calculating the potential energy surface of the reaction pathway. These calculations provide insights into the lability of the complexes and their reactivity.

Advanced Research Applications of 4 Fluoro 2,6 Diacetylpyridine and Its Metal Complexes

Catalysis and Electrocatalysis (e.g., Hydrogen Evolution Reaction - HER)

The production of hydrogen through the hydrogen evolution reaction (HER) is a cornerstone of sustainable energy strategies, but it requires efficient catalysts to be economically viable. louisville.edu While platinum-based catalysts are highly effective, their scarcity and cost necessitate the development of alternatives using earth-abundant metals. louisville.edu Metal complexes derived from 2,6-diacetylpyridine (B75352) have shown significant promise in this area. These ligands can stabilize first-row transition metals, creating inexpensive and sustainable electrocatalysts for HER. louisville.edu

For instance, complexes of zinc and copper with 2,6-diacetylpyridine bis(2-hydrazinopyridine) have been characterized and evaluated for their electrocatalytic ability in hydrogen production. louisville.edu The ligand framework plays a crucial role, often acting as a "redox non-innocent" participant, meaning it actively partakes in the electron transfer processes required for catalysis. louisville.edu This property allows more accessible metals to perform the two-electron chemistry necessary for HER. louisville.edu

The introduction of a fluorine atom at the 4-position of the pyridine (B92270) ring, as in 4-fluoro-2,6-diacetylpyridine, is a strategic modification expected to enhance catalytic performance. The high electronegativity of fluorine can modulate the electronic properties of the metal center, potentially lowering the overpotential required for the reaction. Research on nickel complexes with fluorinated ligands for HER has shown that electron-withdrawing substituents can lead to lower negative redox and catalytic potentials, thereby improving efficiency. rsc.org

| Catalyst Type | Metal Center | Key Feature | Potential Application |

| Pyridine-based Complexes | Ni, Co, Fe, Cu, Zn | Redox non-innocent ligands | Hydrogen Evolution Reaction (HER) louisville.edursc.org |

| Fluorinated Complexes | Ni | Electron-withdrawing effects | Enhanced HER efficiency rsc.org |

Sensor Development and Analytical Applications (e.g., Metal Ion Detection)

The 2,6-diacetylpyridine scaffold is a well-established building block for chemosensors designed for the detection of metal ions. nbinno.commdpi.com Its two acetyl groups can be readily condensed with various molecules, such as hydrazines, to create multidentate ligands (possessing multiple binding sites) that exhibit high affinity and selectivity for specific metal ions. mdpi.comnih.gov These ligands, when binding to a metal, can produce a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.commdpi.com

For example, Schiff bases derived from 2,6-diacetylpyridine bis(hydrazone) have been developed as analytical reagents for the selective detection of uranium. The introduction of a fluorine atom in the this compound precursor could refine the sensor's properties in several ways:

Selectivity: The electronic influence of fluorine can alter the ligand's affinity for different metal ions, potentially enhancing selectivity for a target ion.

Sensitivity: Fluorine can modify the photophysical properties of the sensor molecule, possibly leading to a stronger fluorescent signal or a more distinct color change, thereby increasing sensitivity.

Stability: The C-F bond is exceptionally strong, which can impart greater chemical and thermal stability to the sensor molecule.

Pyridine derivatives are frequently used in fluorescent sensors, where the nitrogen atoms of the pyridine ring act as donor sites for metal ion binding, leading to changes in fluorescence. mdpi.com

Materials Science: Design of Functional Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The 2,6-diacetylpyridine unit, particularly through its hydrazone derivatives, has proven to be a versatile ligand for constructing such materials. For example, a manganese(II) coordination polymer has been synthesized using a ligand derived from 2,6-diacetylpyridine bis(isonicotinoyl hydrazone). rsc.org In this structure, the ligand's flexible coordination ability allows for the formation of extended polymeric networks. rsc.org Similarly, 1D, 2D, and other coordination polymers have been formed with zinc(II) and cadmium(II). nih.gov

The use of this compound as the organic linker in MOF synthesis introduces the unique properties of fluorine into the material. rsc.org Fluorinated MOFs (F-MOFs) often exhibit distinct characteristics compared to their non-fluorinated counterparts: google.com

Enhanced Hydrophobicity: The presence of fluorine atoms can create highly water-repellent pore environments, which is advantageous for applications in humid conditions or for the separation of nonpolar molecules. google.comalfa-chemistry.commdpi.com

Tuned Gas Sorption: Fluorination can increase the material's affinity for specific gases, such as carbon dioxide or oxygen, due to favorable electrostatic interactions. google.com

Improved Stability: The chemical inertness associated with fluorination can lead to materials with greater stability in harsh chemical environments. google.com

The combination of the proven network-forming ability of the 2,6-diacetylpyridine core with the functional benefits of fluorination makes this compound a promising building block for novel functional materials. rsc.orgrsc.org

Ligand Design for Site-Selective Labeling and Structural Probes (e.g., Lanthanoid Tags for NMR/EPR Spectroscopy)

A key application for fluorinated pyridine derivatives is in the field of structural biology, specifically for the site-selective labeling of proteins with paramagnetic lanthanide ions. copernicus.org These lanthanide "tags" provide valuable long-range structural information in nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy. copernicus.orgnih.gov

While direct studies on this compound for this purpose are not yet prevalent, extensive research on the closely related compound 4-fluoro-2,6-dicyanopyridine (FDCP) provides a clear blueprint for its potential application. copernicus.orgnih.gov The strategy involves a multi-step assembly on the protein surface: copernicus.orgnih.govresearchgate.net

Site-Selective Attachment: The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution. This allows the molecule to react selectively with the thiol group of a cysteine residue (or selenol of a selenocysteine) on the protein surface, forming a stable thioether bond. copernicus.org FDCP has been shown to react much faster with selenocysteine than cysteine, offering an additional layer of selectivity. copernicus.organu.edu.au

Chelator Assembly: The functional groups at the 2 and 6 positions (dicyano in the case of FDCP, diacetyl for this compound) serve as anchors to build the metal-binding pocket. For FDCP, the cyano groups react with aminothiols like cysteine or penicillamine to complete the lanthanide chelating moiety. copernicus.orgnih.gov The diacetyl groups would likely undergo a similar condensation reaction with appropriate reagents.

Lanthanide Binding: The assembled chelator on the protein surface is then titrated with a lanthanide ion (e.g., Tb³⁺, Tm³⁺, Gd³⁺), which binds tightly to the site. copernicus.orgnih.gov

This method creates a rigid link between the protein and the lanthanide ion, which is crucial for obtaining high-quality spectroscopic data. nih.govresearchgate.net The paramagnetic properties of the bound lanthanide induce effects like pseudocontact shifts (PCS) in NMR spectra, which provide long-range distance and angular information for protein structure determination. copernicus.orgrsc.orgrsc.org

| Step | Description | Reactants (Example with FDCP) | Outcome |

| 1. Attachment | Nucleophilic substitution at the C4 position of the pyridine ring. copernicus.org | Protein (with Cys/Sec) + 4-Fluoro-2,6-dicyanopyridine (FDCP) | Protein covalently linked to the dicyanopyridine (DCP) tag. nih.gov |

| 2. Assembly | Reaction at the 2,6-positions to form the metal binding site. copernicus.org | DCP-tagged Protein + α-cysteine or penicillamine | Complete lanthanide chelating moiety assembled on the protein. nih.gov |

| 3. Chelation | Introduction of the lanthanide ion to the assembled binding site. nih.gov | Tagged Protein + Lanthanide ion (e.g., Tb³⁺, Tm³⁺, Gd³⁺) | Paramagnetically labeled protein ready for NMR/EPR analysis. copernicus.org |

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Strategies for Diverse 4-Fluoro-2,6-diacetylpyridine Derivatives

The advancement of research into this compound and its applications is contingent upon the development of robust and versatile synthetic methodologies. Currently, synthetic routes are not widely established, presenting a significant opportunity for innovation in organic synthesis. Future efforts could focus on several promising strategies.

One major avenue involves multi-step syntheses starting from readily available 4-substituted pyridine (B92270) precursors. For instance, methods developed for other 4-substituted pyridine-2,6-dicarboxylic acids could be adapted. oist.jp A plausible route could begin with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a common starting material. The hydroxyl group could be converted to a fluoro group via diazotization followed by a Schiemann reaction or by using a modern deoxofluorinating agent. The resulting 4-fluoropyridine-2,6-dicarboxylic acid could then be converted to the target diacetyl compound through established methods, such as esterification followed by a Claisen condensation or reaction of the corresponding dinitrile with a methyl Grignard reagent. wikipedia.orggoogle.comresearchgate.net

Another promising area is the exploration of late-stage fluorination. Direct C-H fluorination of a pre-formed 2,6-diacetylpyridine (B75352) scaffold presents an atom-economical approach. While methods using reagents like silver(II) fluoride (B91410) often show high selectivity for the positions adjacent to the nitrogen (C2/C6), the electronic influence of the two acetyl groups could potentially alter this regioselectivity, making an investigation into the fluorination of the parent diketone worthwhile. nih.govresearchgate.net Alternatively, electrophilic fluorination of precursor molecules like 1,2-dihydropyridines, followed by rearomatization, could provide a novel entry to these compounds. nih.gov

Furthermore, creating a diverse library of derivatives is crucial. This would involve developing synthetic protocols that tolerate a wide range of functional groups on the condensing amine or hydrazine (B178648) used to form Schiff base or hydrazone ligands. Research into one-pot synthesis methods, starting from simple precursors like aldehydes and pyruvates to construct the pyridine ring, could also streamline access to new derivatives under mild conditions. oist.jp

| Synthetic Strategy | Key Precursor | Potential Method | Key Challenge/Research Focus |

| Multi-step Synthesis | Chelidamic Acid | Deoxofluorination, Esterification, Claisen Condensation | Optimizing fluorination step and overall yield. |

| Late-Stage Fluorination | 2,6-Diacetylpyridine | Direct C4 C-H fluorination | Overcoming typical regioselectivity for C2/C6 positions. |

| Ring Construction | Aldehydes, pyruvates, ammonia (B1221849) source | One-pot condensation/cyclization | Incorporating the C4-fluoro substituent during ring formation. |

| Precursor Fluorination | 1,2-Dihydropyridines | Electrophilic fluorination (e.g., with Selectfluor®) | Synthesis of the dihydropyridine (B1217469) precursor and control of elimination. |

Exploration of Novel Coordination Geometries and Oxidation States

The parent 2,6-diacetylpyridine scaffold is a cornerstone for constructing versatile polydentate ligands, particularly through Schiff base condensation. ekb.eg These ligands are known to form complexes with a wide range of coordination numbers and geometries, including six- and seven-coordinate structures. rsc.org The introduction of a 4-fluoro substituent is expected to significantly perturb the electronic character of the pyridine ring, which in turn will influence the coordination chemistry of its derived ligands.

The high electronegativity of fluorine acts through the aromatic π-system, reducing the electron density on the pyridine nitrogen donor atom. This modification of the ligand's electronic properties is a key area for future exploration. This reduced donor strength could be harnessed to stabilize metal centers in unusually high oxidation states. Fluoride anions themselves are exceptionally effective at stabilizing high oxidation states due to their small size and high electronegativity; ligands incorporating a C-F bond may impart similar, albeit more subtle, stabilizing effects on a complex. reddit.comquora.com Research should target the synthesis of complexes with late transition metals (e.g., iron, cobalt, nickel, copper) to investigate the stabilization of M(III) or M(IV) states. researchgate.net

Conversely, the π-acceptor properties of the fluorinated pyridine ring might be enhanced, which could be exploited to stabilize metal ions in low oxidation states through back-bonding. This dual potential makes ligands derived from this compound fascinating targets for fundamental coordination chemistry studies.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and F···π interactions, which can direct the formation of specific supramolecular architectures in the solid state. researchgate.net This provides an avenue for crystal engineering, potentially leading to novel coordination polymers or metal-organic frameworks (MOFs) with unique topologies and properties. Future studies should systematically explore the coordination of these ligands with a variety of transition metals and lanthanides to map out the resulting structural landscape. rsc.org

Advanced Computational Modeling for Predictive Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the exploration of this compound chemistry. Future research should leverage advanced computational modeling for the predictive design of ligands and complexes with tailored properties.

DFT calculations can provide deep insights into the electronic structure of ligands derived from this compound. Modeling can quantify the impact of the 4-fluoro group on the energies of the frontier molecular orbitals (HOMO and LUMO) and the charge distribution within the molecule. nih.govrsc.org This information is critical for predicting how the ligand will interact with different metal centers and for rationalizing observed reactivity. For instance, calculations can predict redox potentials for a series of potential complexes, guiding synthetic efforts toward materials with specific electrochemical properties for applications in catalysis or sensing. nih.govmdpi.com

Moreover, computational modeling can be used to predict the geometric preferences of metal complexes, helping to identify ligands that might favor unusual coordination geometries. By simulating the potential energy surfaces of different coordination modes, researchers can screen ligand candidates before undertaking lengthy synthetic work. The development of accurate atomistic force fields for fluorinated organic molecules will also be crucial for enabling molecular dynamics simulations to study the behavior of these complexes in solution or their interactions within larger biological or material systems. nih.gov This predictive power can significantly streamline the discovery of new catalysts or functional materials by focusing experimental work on the most promising candidates identified in silico.

Investigation of Emerging Applications in Functional Materials

The unique properties imparted by fluorine make derivatives of this compound attractive building blocks for a new generation of functional materials. nbinno.com Future research should actively investigate applications in areas such as materials science, supramolecular chemistry, and catalysis.

A particularly promising avenue is the development of fluorinated Metal-Organic Frameworks (F-MOFs). nih.gov Ligands derived from this compound could be used as the organic linkers to construct porous materials. The presence of fluorine atoms decorating the pores of the MOF can enhance its hydrophobicity and alter its affinity for specific gas molecules, such as carbon dioxide. rsc.orgrsc.org This could lead to F-MOFs with improved performance in gas separation and storage applications.

In the realm of polymer chemistry, the high thermal stability associated with the carbon-fluorine bond suggests that coordination polymers or other macromolecules incorporating the this compound moiety could exhibit enhanced durability. nih.gov The modified electronic properties could also be exploited in materials for organic electronics, such as organic light-emitting diodes (OLEDs) or specialized coatings. nbinno.com

The ability of the fluorinated pyridine core to participate in π-π stacking and other non-covalent interactions also opens doors in supramolecular chemistry. wikipedia.org It could be used as a key component in the self-assembly of complex architectures like helicates, rotaxanes, or molecular cages with tailored recognition and encapsulation properties.

| Application Area | Material Type | Key Property Conferred by 4-Fluoro Group | Potential Function |

| Gas Separation/Storage | Fluorinated Metal-Organic Frameworks (F-MOFs) | Modified pore chemistry, enhanced hydrophobicity | Selective CO₂ capture, hydrocarbon separation |

| High-Performance Polymers | Coordination Polymers | Increased thermal stability, chemical resistance | Aerospace materials, robust coatings |

| Organic Electronics | Emitting or Charge-Transport Layers | Tuned electronic properties (HOMO/LUMO levels) | Components for OLEDs or sensors |

| Supramolecular Chemistry | Self-Assembled Architectures | Directional non-covalent interactions (F···π) | Molecular recognition, host-guest systems, catalysis |

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2,6-diacetylpyridine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A key route involves condensation reactions using α,α′-dibromo-2,6-diacetylpyridine derivatives. For example, brominated precursors can react with fluorinated nucleophiles under basic conditions (e.g., sodium ethoxide in ethyl acetate at reflux) to introduce fluorine . Optimization includes:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in fluorinated pyridine synthesis .

- Base Selection : Cs₂CO₃ enhances deprotonation in SNAr reactions, critical for fluorine substitution .

- Temperature Control : Reflux conditions (80–120°C) balance reaction rate and side-product formation .

Table 1 : Representative reaction conditions:

| Precursor | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| α,α′-dibromo-2,6-diacetylpyridine | NaOEt, Pd(OAc)₂ | Ethyl acetate | 65–70 | |

| 2,6-dichloro-3-fluoropyridine | Cs₂CO₃, XPhos | Toluene | 50–66 |

Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine-induced deshielding in pyridine protons (e.g., δ 6.7–8.0 ppm) and coupling constants (J = 8–18 Hz) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in fluorine positioning, though fluorine’s low electron density complicates refinement .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address these issues?

- Methodological Answer : Fluorine’s low electron density and potential disorder in crystal lattices complicate refinement. SHELXL mitigates this by:

Q. How can researchers resolve contradictory spectral data when synthesizing substituted derivatives of this compound?

- Methodological Answer : Contradictions often arise from isomerism (e.g., Z/E in vinyl derivatives) or overlapping signals. Strategies include:

Q. What methodologies enable the incorporation of this compound into photoluminescent materials?

- Methodological Answer : The compound serves as a fluorophore precursor via:

- Condensation Reactions : With amino-pyridines to form π-conjugated systems, tuning emission wavelengths (e.g., 400–500 nm) .

- Peripheral Functionalization : Bromine substituents allow Suzuki coupling for extended conjugation .

Table 2 : Photoluminescence properties:

| Derivative | Substituent (R) | λem (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| Pyridine-bridged | Br | 450 | 0.42 | |

| Phenyl-bridged | CN | 480 | 0.38 |

Notes for Methodological Rigor

- Reproducibility : Document reaction parameters (e.g., Pd:ligand ratios, degassing steps) to ensure consistency .

- Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., PLATON) to detect missed symmetry .

- Safety : Fluorinated compounds may require handling under inert atmospheres due to hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.